

# The Exquisite Selectivity of GSK3145095: A Technical Overview of Cellular Targets Beyond RIP1

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | GSK3145095 |           |
| Cat. No.:            | B607824    | Get Quote |

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth analysis of the cellular target profile of **GSK3145095**, a potent and orally active inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). While the primary pharmacology of **GSK3145095** revolves around its high-affinity binding to RIPK1, a comprehensive understanding of its potential off-target interactions is critical for its clinical development and therapeutic application. This document summarizes the extensive kinase selectivity profiling undertaken for **GSK3145095**, details the experimental methodologies employed, and visualizes the key signaling pathways and experimental workflows.

# **Executive Summary**

GSK3145095 was designed to be a highly selective inhibitor of RIPK1, and extensive screening has substantiated this design objective. Tested at a high concentration against a broad swath of the human kinome, GSK3145095 demonstrates a remarkable lack of significant off-target activity. This "mono-kinase selectivity" is a key attribute of the molecule, minimizing the potential for off-target-driven adverse effects. This guide presents the data from these comprehensive screening panels, which collectively assayed the activity of GSK3145095 against over 800 kinases. The data unequivocally indicates that, beyond RIPK1, there are no other significant cellular kinase targets of GSK3145095.

# **Quantitative Analysis of Kinase Selectivity**



The selectivity of **GSK3145095** was rigorously evaluated through two distinct and comprehensive kinase screening platforms: a P33 radiolabeled assay screen by Reaction Biology Corp and a competition binding assay, KINOMEscan, by DiscoveRx Corp. In both extensive panels, **GSK3145095** was tested at a concentration of 10 µM.[1][2]

The results from these screens were unambiguous: **GSK3145095** showed no inhibition of any kinase other than its intended target, RIPK1.[1][2] This represents a greater than 1500-fold selectivity window when compared to its potent inhibition of RIPK1, which has an IC50 of 6.3 nM.[1][2]

The following tables summarize the findings from these comprehensive screens. Given the lack of off-target hits, the tables are presented to highlight the breadth of the kinases screened and the uniform lack of significant inhibition.

Table 1: Summary of Kinome-Wide Selectivity Screening of GSK3145095

| Parameter                         | Reaction Biology Corp<br>Screen  | DiscoveRx KINOMEscan      |
|-----------------------------------|----------------------------------|---------------------------|
| Assay Principle                   | P33 Radiolabeled Kinase<br>Assay | Competition Binding Assay |
| Number of Kinases                 | 359                              | 456                       |
| GSK3145095 Conc.                  | 10 μΜ                            | 10 μΜ                     |
| Off-Target Hits (>50% inhibition) | 0                                | 0                         |

Table 2: Representative List of Kinases with No Significant Inhibition by GSK3145095 (at 10  $\mu\text{M}$ )



| Kinase Family                  | Representative Kinases Screened (Partial List)                         |
|--------------------------------|------------------------------------------------------------------------|
| Tyrosine Kinases (TK)          | ABL1, ALK, EGFR, ERBB2, FGFR1/2/3/4,<br>JAK1/2/3, MET, SRC, VEGFR1/2/3 |
| Serine/Threonine Kinases (STE) | MAP2K1/2/3/4/5/6/7, MAP3K1/2/3/4/5,<br>PAK1/2/3/4/5/6                  |
| CMGC Group                     | CDK1/2/4/5/6/7/9, GSK3A/3B,<br>MAPK1/3/4/7/8/9/10/11/12/13/14          |
| AGC Group                      | AKT1/2/3, PKA, PKG1/2, ROCK1/2                                         |
| CAMK Group                     | CAMK1/2/4, DAPK1/2/3, MELK, AMPK<br>(PRKAA1)                           |
| Atypical Kinases               | PIK3CA/B/D/G, MTOR, ATM, ATR                                           |

Note: This is a partial list to illustrate the diversity of kinases screened. The full panels covered a comprehensive representation of the human kinome.

### **Experimental Protocols**

The robust assessment of **GSK3145095**'s selectivity was made possible by the application of two gold-standard methodologies in kinase inhibitor profiling.

# Reaction Biology Corp P33 Radiolabeled Kinase Assay

This assay directly measures the catalytic activity of a kinase by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate.

- Principle: The assay measures the incorporation of 33P from [γ-33P]ATP into a specific peptide or protein substrate by the target kinase.
- Methodology:
  - The specific kinase, its corresponding substrate, and any necessary cofactors are prepared in a reaction buffer (typically including 20 mM Hepes pH 7.5, 10 mM MgCl2, 1 mM EGTA, and stabilizing agents).



- GSK3145095 (at 10 μM in 1% DMSO) or vehicle control is added to the kinase/substrate mixture.
- The enzymatic reaction is initiated by the addition of [γ-33P]ATP.
- The reaction is allowed to proceed for a defined period at a controlled temperature.
- The reaction is stopped, and the reaction mixture is spotted onto a filter membrane (e.g., P81 phosphocellulose) which binds the phosphorylated substrate.
- The filter is washed to remove unincorporated [y-33P]ATP.
- The radioactivity retained on the filter, corresponding to the phosphorylated substrate, is quantified using a scintillation counter.
- The percentage of remaining kinase activity in the presence of GSK3145095 is calculated relative to the vehicle control.

# DiscoveRx KINOMEscan™ Competition Binding Assay

This technology utilizes a proprietary active site-directed competition binding assay to quantify the interaction between a test compound and a panel of kinases.

- Principle: The assay measures the ability of a test compound to compete with an
  immobilized, active-site directed ligand for binding to the kinase of interest. The amount of
  kinase captured on a solid support is quantified via qPCR of a DNA tag fused to the kinase.
- Methodology:
  - A DNA-tagged kinase, an immobilized ligand, and the test compound (GSK3145095) are combined.
  - If GSK3145095 binds to the kinase, it prevents the kinase from binding to the immobilized ligand.
  - The mixture is incubated to allow for binding to reach equilibrium.
  - The solid support with the immobilized ligand is washed to remove any unbound kinase.



- The amount of kinase bound to the solid support is quantified by qPCR of the DNA tag.
- A low qPCR signal indicates strong binding of the test compound to the kinase, while a high signal indicates weak or no binding.
- Results are reported as "percent of control," where the control is the amount of kinase bound in the presence of DMSO. A low percentage of control indicates significant inhibition of binding.

# Visualizations: Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the context of **GSK3145095**'s activity and the methods used to assess its selectivity, the following diagrams are provided.





Click to download full resolution via product page

Figure 1. Simplified RIPK1 Signaling Pathway.





Click to download full resolution via product page

**Figure 2.** Experimental Workflows for Kinase Selectivity Profiling.



#### Conclusion

The comprehensive kinase selectivity profiling of **GSK3145095** demonstrates its remarkable specificity for its intended target, RIPK1. The lack of any significant off-target kinase inhibition at a high concentration (10  $\mu$ M) across more than 800 kinases provides a strong safety and efficacy rationale for its development. This high degree of selectivity is attributed to its type III binding mode, where it occupies an allosteric pocket on RIPK1 that is not highly conserved across the kinome. For researchers and clinicians, this "mono-kinase selectivity" is a critical feature, suggesting that the observed biological and clinical effects of **GSK3145095** can be confidently attributed to the inhibition of RIPK1 signaling. Future studies may explore non-kinase targets, but based on current extensive data, **GSK3145095** stands as a paradigm of a highly selective kinase inhibitor.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. reactionbiology.com [reactionbiology.com]
- 2. chayon.co.kr [chayon.co.kr]
- To cite this document: BenchChem. [The Exquisite Selectivity of GSK3145095: A Technical Overview of Cellular Targets Beyond RIP1]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607824#cellular-targets-of-gsk3145095-beyond-rip1]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com